4-n-Hexylbenzylamine
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Overview
Description
4-n-Hexylbenzylamine is a fine chemical compound with the molecular formula C₁₃H₂₁N and a molecular weight of 191.31 g/mol . It is a versatile building block used in the synthesis of complex compounds, particularly in research chemicals, reaction components, and specialty chemicals . This compound is also known for its utility in the preparation of various amines and amides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-n-Hexylbenzylamine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with hexylamine under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}6\text{H}{13}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}\text{C}6\text{H}{13} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced through reductive amination of benzaldehyde with hexylamine using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions: 4-n-Hexylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
4-n-Hexylbenzylamine has a wide range of applications in scientific research:
Chemistry: It serves as a reagent for synthesizing other compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of biological processes and as a building block for bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-n-Hexylbenzylamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, it may interact with enzymes or receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Benzylamine: A simpler analog with a benzyl group attached to an amine functional group.
4-n-Butylbenzylamine: Similar structure with a butyl group instead of a hexyl group.
4-n-Octylbenzylamine: Similar structure with an octyl group instead of a hexyl group.
Uniqueness: 4-n-Hexylbenzylamine is unique due to its specific hexyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of compounds requiring a longer alkyl chain for desired reactivity or solubility characteristics .
Properties
IUPAC Name |
(4-hexylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKANOMRJNKQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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